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molecular formula C12H17NO3 B1523422 tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate CAS No. 328267-64-7

tert-butyl N-(2-hydroxy-4-methylphenyl)carbamate

Cat. No. B1523422
M. Wt: 223.27 g/mol
InChI Key: KVIREUWUDYUECY-UHFFFAOYSA-N
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Patent
US08440693B2

Procedure details

To a stirred solution of 6-amino-m-cresol (5 g, 40.6 mmol) in DCM (100 mL) was added di-tert-butyl carbonate (9.4 ml, 40.6 mmol), under an argon atmosphere. The resulting mixture was stirred for 18 h at RT, quenched by addition of a saturated aqueous solution of NaHCO3 and extracted with DCM. The organic phase was washed with a saturated aqueous solution of NaHCO3, dried (Na2SO4), filtered and concentrated to afford 9.1 g of the title compound as a black oil which was used as a crude material. HPLC: LtRet=4.86 min; LC-MS: m/z 224.3 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[CH:6][C:7]=1[OH:8].[C:10](=O)([O:16]C(C)(C)C)[O:11][C:12]([CH3:15])([CH3:14])[CH3:13]>C(Cl)Cl>[C:12]([O:11][C:10](=[O:16])[NH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[CH:6][C:7]=1[OH:8])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=CC(=CC1O)C
Name
Quantity
9.4 mL
Type
reactant
Smiles
C(OC(C)(C)C)(OC(C)(C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 18 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of a saturated aqueous solution of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic phase was washed with a saturated aqueous solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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